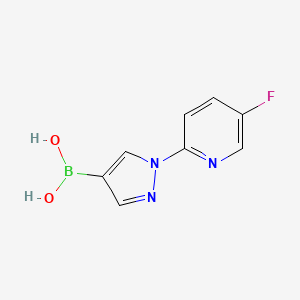

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFN3O2/c10-7-1-2-8(11-4-7)13-5-6(3-12-13)9(14)15/h1-5,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBUDVKZQBVEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=NC=C(C=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry for 1 5 Fluoro 2 Pyridyl 1h Pyrazole 4 Boronic Acid

Synthesis of Fluoro-Pyridyl Pyrazole (B372694) Intermediates

The construction of the core 1-(5-fluoro-2-pyridyl)-1H-pyrazole structure is a critical phase that can be approached through several strategic pathways. These methods focus on the precise formation of the pyrazole ring and its linkage to the fluoro-pyridyl system.

Regioselective Annulation and Cycloaddition Protocols for Pyrazole Ring Formation

The formation of the pyrazole ring is most commonly achieved through [3+2] cycloaddition reactions or condensation of a hydrazine (B178648) with a three-carbon electrophile. nih.gov The primary challenge in synthesizing 1,4-disubstituted pyrazoles is controlling the regioselectivity.

One of the most prevalent methods is the 1,3-dipolar cycloaddition. This involves the reaction of a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonyl chloride, with a suitable dipolarophile like an alkene or alkyne. mdpi.com The regiochemistry of this cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com

Another robust and widely used strategy is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net For the synthesis of a 1,4-disubstituted pyrazole, a precursor such as a 2-substituted or 2-halo-1,3-dicarbonyl compound is required. The reaction between an arylhydrazine and a 1,3-diketone typically proceeds at room temperature and can provide the desired pyrazole product with high regioselectivity and in good to excellent yields. researchgate.net

Strategies for Introduction and Functionalization of the 5-Fluoro-2-pyridyl Moiety

There are two primary disconnection strategies for synthesizing the 1-(5-fluoro-2-pyridyl)-1H-pyrazole intermediate. The first involves using 5-fluoro-2-hydrazinylpyridine (B130646) as a key precursor, while the second relies on the N-arylation of a pre-formed pyrazole ring.

Strategy 1: Condensation with 5-Fluoro-2-hydrazinylpyridine This approach builds the pyrazole ring directly onto the fluoro-pyridyl moiety. The key starting material, 5-fluoro-2-hydrazinylpyridine bldpharm.com, is typically synthesized via nucleophilic aromatic substitution of a suitable precursor like 2-chloro-5-fluoropyridine (B44960) with hydrazine hydrate. researchgate.net This hydrazine can then be reacted with a C3-synthon, such as a 1,3-dicarbonyl compound, to form the pyrazole ring in a regioselective manner as described previously. researchgate.net

Strategy 2: N-Arylation of a Pyrazole This method involves coupling a pre-synthesized pyrazole, often protected or substituted at the 4-position (e.g., 4-bromo or 4-iodopyrazole), with a 2-halo-5-fluoropyridine. The Ullmann condensation is a classic method for this type of C-N bond formation, typically requiring a copper catalyst, a base, and high temperatures. wikipedia.org Modern variations of the Ullmann reaction may use ligands such as 1,2-diols or specific N,N-chelating ligands to facilitate the coupling under milder conditions. mdpi.comrsc.org Alternatively, palladium-catalyzed Buchwald-Hartwig amination can also be employed for the N-arylation of pyrazoles with aryl halides, offering a complementary approach. researchgate.net

Boronation Strategies for the 1H-Pyrazole-4-boronic Acid Moiety

With the 1-(5-fluoro-2-pyridyl)-1H-pyrazole core constructed, the final key step is the introduction of the boronic acid functional group at the C4 position of the pyrazole ring. This is typically accomplished via palladium-catalyzed cross-coupling of a 4-halopyrazole intermediate.

To enable this, the 1-(5-fluoro-2-pyridyl)-1H-pyrazole must first be halogenated at the C4 position. Regioselective iodination at C4 can be achieved using reagents like elemental iodine in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This provides the crucial 1-(5-fluoro-2-pyridyl)-4-iodo-1H-pyrazole precursor for the subsequent borylation step.

Palladium-Catalyzed Borylation Reactions using Diboron (B99234) Reagents

The Miyaura borylation is the most common and versatile method for converting aryl and heteroaryl halides into boronic esters or acids. alfa-chemistry.comorganic-chemistry.org The reaction involves the cross-coupling of the 4-halo-pyrazole intermediate with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical tetrahydroxydiboron (B82485) (bis-boronic acid). nih.govupenn.edu This transformation is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The general catalytic cycle involves oxidative addition of the palladium(0) to the pyrazole-halide bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the borylated pyrazole and regenerate the catalyst. libretexts.org

The success of the Miyaura borylation is highly dependent on the choice of the palladium catalyst and, critically, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. nih.gov

For borylation of heteroaryl halides, electron-rich and sterically bulky phosphine (B1218219) ligands are often required to achieve high efficiency. nih.gov Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are particularly effective as they promote the formation of the active monoligated Pd(0) species and accelerate the catalytic turnover. nih.govrsc.org Other common catalyst systems include PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) and Pd(PPh₃)₄. alfa-chemistry.com Pyrazole-based P,N-ligands have also been developed and shown to be effective in palladium-catalyzed coupling reactions. researchgate.net The selection of the optimal ligand-catalyst combination is often substrate-dependent and requires empirical screening. nih.gov

Role of Reaction Conditions (Solvent, Temperature, Base)

The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions in palladium-catalyzed borylation. The solvent, temperature, and base each play a significant role in the reaction outcome.

Base: The choice of base is a critical parameter. A weak base is required to activate the diboron reagent and facilitate the transmetalation step. alfa-chemistry.com Strong bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the starting halide, leading to homocoupled byproducts. organic-chemistry.orgmedium.com Potassium acetate (B1210297) (KOAc) is the most commonly used base for this reason. alfa-chemistry.comorganic-chemistry.org Studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can enhance reaction rates and allow for lower reaction temperatures, even with low catalyst loadings. researchgate.net

Solvent: Polar aprotic solvents are generally preferred for Miyaura borylation as they can help to solubilize the reagents and stabilize charged intermediates in the catalytic cycle. alfa-chemistry.com Common solvents include 1,4-dioxane (B91453), dimethylformamide (DMF), and toluene. rsc.org In some optimized systems, protic solvents like methanol (B129727) or ethanol (B145695) have been found to be effective, particularly with modern precatalysts. nih.govrsc.org

Temperature: Borylation reactions are typically conducted at elevated temperatures, often between 80 °C and 110 °C, to ensure a reasonable reaction rate. beilstein-journals.org However, the development of highly active catalyst systems, combined with optimized bases, has enabled these reactions to proceed at significantly lower temperatures, sometimes even at room temperature for activated substrates. rsc.orgresearchgate.net

Table of Compounds

Directed Lithiation-Boronation Approaches for Regioselective Boron Introduction

Directed ortho-metalation (DoM), followed by borylation, is a powerful strategy for the regioselective synthesis of aryl and heteroaryl boronic acids. acs.orgbaranlab.org In the context of 1-(5-fluoro-2-pyridyl)-1H-pyrazole, the pyridine (B92270) nitrogen can act as a directing group, facilitating deprotonation at the C5 position of the pyrazole ring. However, the regioselectivity of lithiation on the pyrazole ring itself is a critical consideration. researchgate.net

The key step in this methodology is the regioselective lithiation of the pyrazole ring. researchgate.net The choice of the lithiating agent, solvent, and temperature is crucial to control the regioselectivity and avoid side reactions. acs.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often employed at low temperatures to achieve selective deprotonation. acs.org The resulting lithiated intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like triisopropyl borate, to furnish the desired boronic acid derivative after acidic workup.

Challenges in this approach include the potential for competing lithiation at other positions on the pyrazole or pyridine rings and the inherent instability of some lithiated intermediates. acs.org The electron-withdrawing nature of the 5-fluoropyridyl group can influence the acidity of the pyrazole protons, potentially altering the regiochemical outcome of the lithiation.

Table 1: Representative Conditions for Directed Lithiation-Boronation

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Lithiation | n-BuLi or LDA, THF, -78 °C | Regioselective deprotonation of the pyrazole ring. | acs.org |

| Borylation | B(OiPr)3, -78 °C to room temperature | Introduction of the boron moiety. | researchgate.net |

| Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the boronate ester to the boronic acid. | researchgate.net |

Transmetalation and Halogen-Boron Exchange Reactions

Transmetalation reactions, particularly the Suzuki-Miyaura coupling, are fundamental in carbon-carbon bond formation and rely on the transfer of an organic group from a boron reagent to a metal catalyst, typically palladium. rsc.org While this is a common application of boronic acids, the synthesis of the boronic acid itself can be achieved through related transmetalation principles, such as halogen-boron exchange.

Halogen-boron exchange is a powerful method for the synthesis of boronic acids from halogenated precursors. This approach is particularly useful when directed lithiation is not feasible or gives poor regioselectivity. The synthesis of 1-(5-fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid can be envisaged starting from a 4-halo-1-(5-fluoro-2-pyridyl)-1H-pyrazole (where halo = Br or I).

The process typically involves the reaction of the halogenated pyrazole with an organolithium reagent (like n-BuLi or t-BuLi) at low temperature to generate a lithiated intermediate via halogen-lithium exchange. This intermediate is then reacted with a borate ester, followed by hydrolysis, to yield the target boronic acid. researchgate.net An alternative and often milder approach is the palladium-catalyzed borylation of the halo-pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). google.com

Table 2: Comparison of Halogen-Boron Exchange Methodologies

| Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi), trialkyl borate | Requires low temperatures; sensitive to functional groups. | researchgate.net |

| Palladium-Catalyzed Borylation | Pd catalyst (e.g., Pd(dppf)Cl₂), B₂pin₂, base (e.g., KOAc) | Milder conditions; better functional group tolerance. | google.com |

Synthetic Routes to Pinacol (B44631) Ester Derivatives of this compound

Boronic acids are often isolated and used as their pinacol ester derivatives due to their enhanced stability, ease of purification, and compatibility with a wider range of reaction conditions. researchgate.net The pinacol ester of this compound, namely 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(5-fluoropyridin-2-yl)-1H-pyrazole, is a key intermediate.

A common method for the synthesis of pyrazole-4-boronic acid pinacol esters involves the palladium-catalyzed cross-coupling of a 4-halopyrazole with bis(pinacolato)diboron (B₂pin₂). google.com For the synthesis of the target compound, this would involve the reaction of 4-bromo- or 4-iodo-1-(5-fluoro-2-pyridyl)-1H-pyrazole with B₂pin₂ in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (KOAc). google.com

Another approach involves the direct C-H borylation of the 1-(5-fluoro-2-pyridyl)-1H-pyrazole precursor, although this can present challenges in controlling regioselectivity. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters, but the directing group effect of the pyridyl nitrogen and the electronic properties of the pyrazole ring would need to be carefully considered to achieve selective borylation at the C4 position. chemicalbook.com

Table 3: Synthetic Routes to Pyrazole-4-boronic Acid Pinacol Esters

| Method | Starting Material | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 4-Halo-1-(5-fluoro-2-pyridyl)-1H-pyrazole | B₂pin₂, Pd catalyst, base | High yields, good functional group tolerance. | google.com |

| Iridium-Catalyzed C-H Borylation | 1-(5-Fluoro-2-pyridyl)-1H-pyrazole | B₂pin₂, Ir catalyst, ligand | Atom-economical, avoids pre-functionalization. | chemicalbook.com |

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to developing pathways that are more atom-economical, generate less waste, and utilize less hazardous reagents. ekb.eg

Atom economy, a concept introduced to measure the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a key metric. ekb.eg Traditional methods involving protecting groups or multi-step sequences often have lower atom economy. In contrast, direct C-H activation/borylation reactions are highly atom-economical as they avoid the use of pre-halogenated substrates and the generation of stoichiometric byproducts. nih.gov

The development of catalytic systems that operate under milder conditions, use less toxic solvents (or are solvent-free), and can be recycled are also crucial aspects of sustainable synthesis. ekb.eg For instance, the use of copper catalysts as a more abundant and less toxic alternative to palladium in some borylation reactions is an area of active research. organic-chemistry.org

Scale-Up Considerations and Process Chemistry Aspects

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key scale-up considerations include:

Reagent Cost and Availability: The cost and large-scale availability of starting materials, catalysts, and reagents are paramount.

Reaction Conditions: Extreme temperatures (e.g., cryogenic conditions for lithiation) and pressures can be challenging and expensive to implement on a large scale. Reactions that can be performed at or near ambient temperature and pressure are preferred.

Purification: The development of robust and scalable purification methods, such as crystallization, is crucial to obtain the final product with high purity. Chromatographic purifications are generally avoided in large-scale production due to cost and solvent consumption.

Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale. This includes managing potentially pyrophoric reagents like alkyllithiums and exothermic reactions.

The choice between a directed lithiation-boronation route and a palladium-catalyzed borylation of a halogenated precursor for the synthesis of this compound on a large scale would depend on a careful evaluation of these factors. While the palladium-catalyzed route may offer milder conditions and better functional group tolerance, the cost of the catalyst and the need for a pre-halogenated starting material are important considerations.

Chemical Reactivity, Reaction Mechanisms, and Transformative Potential of 1 5 Fluoro 2 Pyridyl 1h Pyrazole 4 Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid is a versatile building block in organic synthesis, primarily owing to the reactivity of its boronic acid moiety. This functional group is a cornerstone for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C–C) and carbon-heteroatom (C–N, C–O) bonds.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate.

The versatility of the Suzuki-Miyaura reaction allows for the use of a wide array of electrophilic partners. For heteroaryl boronic acids, including structures similar to this compound, the reactivity of the electrophile generally follows the order: I > Br > OTf > Cl. mit.edu However, recent advancements in catalyst systems, particularly the development of electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos), have made the coupling of less reactive aryl and heteroaryl chlorides highly efficient. nih.govmit.edu

The coupling of nitrogen-rich heterocycles like pyrazoles can sometimes be challenging. nih.govnih.gov Potential limitations include:

Protodeboronation: The cleavage of the C–B bond by a proton source, which can be a competing side reaction, especially under harsh basic conditions or at elevated temperatures. This is a known issue for less stable heteroaryl boronic acids. mit.edu

Catalyst Inhibition: The nitrogen atoms in the pyridine (B92270) and pyrazole (B372694) rings can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. mit.edu

Substrate Stability: Some heteroaryl boronic acids are unstable and prone to decomposition, which can lower reaction yields. mit.edu

Despite these challenges, optimized conditions often allow for high yields. For instance, studies on the coupling of bromo- and chloropyrazoles with various aryl boronic acids have demonstrated good to excellent yields (61-99%) using modern palladium precatalysts. nih.gov

| Electrophile Type | General Reactivity | Typical Catalyst System | Potential Limitations |

| Aryl/Heteroaryl Iodides | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Broad scope, generally reliable |

| Aryl/Heteroaryl Bromides | Good | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands | Generally reliable, wide functional group tolerance |

| Aryl/Heteroaryl Triflates | Good | Similar to bromides | Substrate availability and stability |

| Aryl/Heteroaryl Chlorides | Lower | Requires specialized ligands (e.g., XPhos, SPhos) and precatalysts | Can require higher catalyst loading and temperatures |

The presence of a fluorine atom on the pyridyl ring significantly modulates the electronic properties of the molecule, which in turn affects its reactivity in Suzuki-Miyaura coupling. researchgate.net Fluorine is a strongly electronegative and electron-withdrawing atom.

Key influences include:

Increased Lewis Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom. This can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. researchgate.net

Modified Basicity: The fluorine atom reduces the basicity of the pyridinyl nitrogen. nih.gov This can be advantageous as it lessens the likelihood of the substrate coordinating to and inhibiting the palladium catalyst. nih.gov

Studies on trifluoromethyl-substituted pyridylboronic acids show that these species readily undergo Suzuki-Miyaura reactions in good to excellent yields. However, the introduction of multiple strong electron-withdrawing groups can sometimes render the boronic acid derivatives unstable to protolytic deboronation.

Beyond the Suzuki reaction, the boronic acid moiety is a competent partner in other important coupling reactions.

Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically coupling boronic acids with amines (N-H) or alcohols (O-H) to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org The reaction is advantageous as it can often be performed at room temperature and is tolerant of air, unlike many palladium-catalyzed systems. wikipedia.orgnih.gov For a substrate like this compound, the CEL coupling could theoretically be used to attach the pyrazole core to various amines or phenols, although the reaction would occur at the boronic acid's carbon, not the ring nitrogens. The general mechanism involves the formation of a copper(III)-aryl-amide or -alkoxide intermediate, followed by reductive elimination. wikipedia.org

Liebeskind-Srogl Coupling: This reaction achieves C–C bond formation by coupling a thioester with a boronic acid. wikipedia.org It is catalyzed by palladium(0) and typically requires a stoichiometric amount of a copper(I) carboxylate co-catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govsynarchive.com A key feature of this reaction is that it proceeds under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction. nih.gov This method could be employed to couple the 1-(5-fluoro-2-pyridyl)-1H-pyrazole-4-yl group with an acyl group, yielding a ketone.

Suzuki-Miyaura Cross-Coupling for C–C Bond Formation

Exploration of Diverse Reaction Pathways

The structure of this compound contains multiple sites capable of coordinating with metal ions or forming other complex structures: the two nitrogen atoms of the pyrazole ring, the pyridinyl nitrogen, and the boronic acid group. mocedes.org

The nitrogen atoms of pyrazole and pyridine rings are well-known to act as ligands, forming coordination complexes with various transition metals. mocedes.orgnih.gov The specific geometry and substitution of these rings influence the stability and structure of the resulting metal complexes. mocedes.org

Furthermore, the boronic acid group itself can participate in complexation. In the presence of bidentate ligands containing nitrogen and oxygen atoms, such as 1-(2-pyridinyl)-5-pyrazolone derivatives, arylboronic acids have been shown to form stable, four-coordinate boron(III) complexes. mdpi.comresearchgate.netnih.gov This transformation can occur through a base-promoted disproportionation of the arylboronic acid, facilitated by the chelation from the [N,O]-bidentate ligand. mdpi.comnih.gov The formation of stable boron-nitrogen heterocycles is also a known reaction pathway, particularly between ortho-carbonyl substituted phenylboronic acids and hydrazines, which can proceed rapidly in aqueous solutions. nih.govnih.gov These reactions highlight the ability of the boronic acid group to engage in complex formation beyond its role in cross-coupling.

Complexation Chemistry of the Boronic Acid Group and Nitrogen Heterocycles

Formation of Four-Coordinate Boron Complexes

A notable characteristic of molecules containing the 1-(2-pyridinyl)-pyrazole scaffold, such as this compound, is their ability to form stable, four-coordinate boron complexes. nih.govresearchgate.net This transformation typically occurs in the presence of a base when the compound reacts with arylboronic acids. nih.gov The pyridyl nitrogen and a pyrazolone (B3327878) oxygen (in related pyrazolone derivatives) act as an [N,O]-bidentate ligand, chelating to the boron center. nih.govresearchgate.net This chelation facilitates the formation of a tetrahedral, four-coordinate boron(III) species. nih.govnih.gov

The formation of these complexes is not dependent on transition metal catalysis, such as palladium, which might be used in cross-coupling reactions. nih.gov Instead, the key requirements are the presence of the bidentate ligand structure, an unprotected boronic acid, and basic conditions. nih.govresearchgate.net The syn-periplanar orientation of the N-(2-pyridinyl)pyrazole moiety is believed to be crucial as it creates a pre-organized pocket to accommodate the incoming boronic acid. nih.gov This process provides a direct route to highly fluorescent and stable organoboron compounds, which are of significant interest for applications in materials science and bio-imaging. nih.govnih.gov

Table 1: Key Requirements for Four-Coordinate Boron Complex Formation

| Factor | Requirement | Rationale |

|---|---|---|

| Ligand Structure | Presence of an [N,O]- or [N,N]-bidentate chelation site (e.g., pyridyl-pyrazole) | Stabilizes the boron center through chelation, promoting the formation of a tetrahedral complex. nih.govresearchgate.net |

| Boronic Acid | Must be unprotected (i.e., not an ester like a pinacol (B44631) or MIDA boronate) | Free hydroxyl groups are necessary for the disproportionation mechanism. nih.govnih.gov |

| Reaction Medium | Basic conditions (e.g., K₃PO₄) | Promotes the formation of boronate species, which are key intermediates in the reaction pathway. nih.gov |

Mechanistic Insights into Boron Disproportionation

The formation of four-coordinate diarylborinate complexes from arylboronic acids in the presence of 1-(2-pyridinyl)-pyrazole derivatives is understood to proceed through a base-promoted disproportionation mechanism. nih.gov While the exact mechanism is not fully elucidated, a plausible pathway has been proposed. nih.govresearchgate.net

The process is initiated by the action of a base on the arylboronic acid, leading to the formation of boronate species. nih.gov The bidentate pyridyl-pyrazole ligand coordinates to a boronic acid molecule, which may exist as a boronic anhydride (B1165640) species. nih.gov This coordination facilitates the transfer of an aryl group from one boron atom to another. nih.gov This 'ate' complex is thought to enable the organic group migration from the now anionic, four-coordinate boron center to a nearby electron-deficient, three-coordinate boron center. nih.gov

Control experiments have shown that this base-induced disproportionation of boronic acids can occur even without a chelating ligand, but the process is significantly less efficient. nih.gov The presence of the [N,O]-bidentate ligand accelerates the disproportionation, channeling the reaction towards the formation of the stable pyrazole diarylborinate complex. nih.gov This ligand-assisted pathway represents an efficient, single-operation assembly of a multi-component structure. researchgate.net

Reactivity of the Pyrazole and Pyridine Rings (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution on Pyridine)

The reactivity of the heterocyclic rings in this compound is a balance of their inherent electronic properties and the influence of the substituents.

Pyrazole Ring: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are generally considered π-excessive, which would typically make them reactive towards electrophilic aromatic substitution. However, the attachment of the strongly electron-withdrawing 5-fluoro-2-pyridyl group at the N1 position significantly deactivates the pyrazole ring towards electrophiles. Conversely, this deactivation makes the pyrazole ring more susceptible to nucleophilic attack, although such reactions on π-excessive heterocycles are generally less common unless further activating groups are present. youtube.com Functionalization often occurs via metallation (e.g., lithiation) followed by quenching with an electrophile, a common strategy for pyrazole derivatization. researchgate.net

Pyridine Ring: The pyridine ring is inherently π-deficient and is generally deactivated towards electrophilic aromatic substitution. The presence of the fluorine atom at the 5-position further deactivates the ring. However, this fluorine atom makes the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the ring nitrogen and the pyrazolyl substituent helps to stabilize the negative charge in the Meisenheimer complex intermediate formed during SNAr, facilitating the displacement of the fluoride (B91410) ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This provides a powerful method for introducing diverse functional groups at the 5-position of the pyridine ring.

Directed Functionalization Reactions

The structure of this compound offers several handles for directed functionalization. The nitrogen atoms of the pyridine and pyrazole rings can act as directing groups in metal-catalyzed C-H activation reactions, enabling the introduction of substituents at specific positions.

Furthermore, the boronic acid group itself is a versatile functional handle. Beyond its primary use in Suzuki-Miyaura cross-coupling reactions, it can be converted into other functional groups. For instance, oxidation of the boronic acid can yield a hydroxyl group, while copper-catalyzed reactions can lead to amination or etherification. These transformations allow for the installation of a variety of substituents at the 4-position of the pyrazole ring. An example of a functionalization reaction involves the conversion of a pyrazole-3-carboxylic acid to a carboxamide by reacting its acid chloride derivative with a nucleophile like 2,3-diaminopyridine. mdpi.com

Mitigation of Competing Side Reactions

In synthetic applications, particularly in cross-coupling reactions, boronic acids can undergo undesirable side reactions. For this compound, the two most significant competing pathways are protodeboronation and oxidative homocoupling.

Strategies for Minimizing Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can significantly reduce the yield of the desired cross-coupled product. ed.ac.uk Heteroaryl boronic acids containing a pyridine ring adjacent to the boronic acid are known to be particularly unstable and readily undergo protodeboronation. researchgate.net

Several strategies have been developed to mitigate this issue:

pH Control: The rate of protodeboronation is highly pH-dependent. ed.ac.uk For many heterocyclic boronic acids, careful control of the reaction pH can significantly slow the rate of decomposition. ed.ac.uk

Milder Reaction Conditions: Mechanistic studies have shown that high temperatures can accelerate protodeboronation. researchgate.netnih.gov Optimizing reactions to proceed at lower temperatures is an effective strategy. For example, in copper-mediated fluorination reactions of arylboronic acids, a ligandless procedure using t-BuOH as a solvent allows for activation of fluoride at milder temperatures (e.g., 60 °C), which minimizes protodeboronation. researchgate.netnih.gov

Use of Additives: Lewis acid additives, such as copper salts, can sometimes attenuate the rate of protodeboronation for 2-pyridyl boronic acids. ed.ac.uk

Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt, can protect the C-B bond from premature cleavage. ed.ac.ukresearchgate.net These stable forms can then release the active boronic acid in situ under the reaction conditions.

Table 2: Comparison of Strategies to Mitigate Protodeboronation

| Strategy | Method | Advantage | Disadvantage |

|---|---|---|---|

| Condition Optimization | Lowering temperature, ligandless protocols, solvent choice (e.g., t-BuOH). nih.gov | Operationally simple, avoids additional reagents. | May not be universally applicable or may lower desired reaction rate. |

| pH Control | Maintaining specific pH ranges during reaction. ed.ac.uk | Can be highly effective for specific substrates. | Requires careful buffering and monitoring. |

| Derivative Formation | Use of MIDA boronates, trifluoroborates. researchgate.net | Significantly enhances stability and shelf-life. | Requires additional synthetic steps to prepare and cleave the protecting group. |

Control of Oxidative Homocoupling Pathways

Oxidative homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl product. This is a common byproduct in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov While sometimes utilized as a desired transformation to create symmetrical bipyrazoles, it is often a yield-reducing side reaction. rsc.org

Control of this pathway can be achieved through several means:

Exclusion of Oxidants: Oxidative homocoupling is often promoted by the presence of air (oxygen). rsc.orgrsc.org Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly suppress this side reaction.

Catalyst and Ligand Choice: The choice of palladium catalyst and ligands can influence the relative rates of cross-coupling versus homocoupling. Careful screening of reaction conditions is often necessary to identify a catalytic system that favors the desired cross-coupling pathway.

Reaction Stoichiometry and Order of Addition: Controlling the concentration of the boronic acid and the order in which reagents are added can also help to minimize homocoupling. For instance, slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

While oxidative homocoupling can be a nuisance, protocols have been developed to harness this reactivity. For example, palladium-catalyzed homocoupling of pyrazole boronic esters in the presence of an oxidant and a base like Cs₂CO₃ can produce symmetrical bipyrazoles in high yield. rsc.orgrsc.org

Stoichiometric and Catalytic Applications in Organic Synthesis

This compound is a versatile heterocyclic boronic acid that serves as a crucial building block in modern organic synthesis. Its reactivity is primarily centered around the boronic acid moiety, which enables it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the fluoropyridyl and pyrazole rings also imparts specific electronic properties and potential coordinating sites, influencing its reactivity and the properties of the resulting products. This compound is particularly valued in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.

The predominant application of this compound is as a stoichiometric reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the pyrazole-boronic acid acts as the organoboron partner, transferring the 1-(5-fluoro-2-pyridyl)-1H-pyrazol-4-yl moiety to an organic halide or triflate. This reaction is a powerful tool for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.

A significant example of its stoichiometric application is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the treatment of pain. In a patented synthetic route, this compound is coupled with a substituted piperidine (B6355638) derivative to construct the core structure of the Nav1.7 inhibitor.

The reaction, a Suzuki-Miyaura coupling, is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like sodium carbonate, in a suitable solvent system, for instance, a mixture of 1,4-dioxane (B91453) and water. The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While the primary documented use of this compound is as a stoichiometric coupling partner, the broader class of boronic acids is known to have applications in catalysis. Boronic acids can act as Lewis acid catalysts for a variety of organic transformations, including condensations, esterifications, and carbohydrate sensing. However, specific examples of this compound being employed as a catalyst are not extensively reported in the current scientific literature. Its utility is predominantly seen in its role as a key structural component delivered via cross-coupling reactions.

The transformative potential of this compound lies in its ability to introduce the 1-(5-fluoro-2-pyridyl)-1H-pyrazol-4-yl group into a target molecule. This specific fragment is of high interest in drug discovery due to the prevalence of pyrazole and pyridine moieties in bioactive compounds. The pyrazole ring is a versatile scaffold known for a wide range of biological activities, while the fluorinated pyridine ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties.

Interactive Data Table: Suzuki-Miyaura Coupling for the Synthesis of a Nav1.7 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| This compound | tert-butyl 4-bromo-5-cyano-5-methylpiperidine-1-carboxylate | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | tert-butyl 4-(1-(5-fluoro-2-pyridyl)-1H-pyrazol-4-yl)-5-cyano-5-methylpiperidine-1-carboxylate | Not explicitly stated | WO2018192977A1 |

This table illustrates a key synthetic application where this compound is used stoichiometrically to construct a complex molecular framework, highlighting its importance as a building block in the synthesis of potential therapeutics.

Applications of 1 5 Fluoro 2 Pyridyl 1h Pyrazole 4 Boronic Acid As a Building Block

Construction of Chemically Diverse Molecular Architectures

Synthesis of Functionalized Pyridine (B92270) and Pyrazole (B372694) Derivatives

The 1-(5-fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid backbone serves as a foundational scaffold for the synthesis of more complex, functionalized pyridine and pyrazole derivatives. The pyrazole and pyridine rings can undergo various substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's steric and electronic properties. While specific examples directly utilizing this compound are not extensively detailed in publicly available research, the general reactivity of pyrazole and pyridine systems suggests that electrophilic aromatic substitution, nucleophilic aromatic substitution (particularly on the pyridine ring activated by the fluorine atom), and N-alkylation or N-arylation of the pyrazole nitrogen are plausible synthetic pathways.

Formation of Biaryl and Heterobiaryl Scaffolds

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.org This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides, leading to the synthesis of complex biaryl and heterobiaryl structures. These scaffolds are of significant interest in medicinal chemistry and materials science. rsc.org

The boronic acid group at the 4-position of the pyrazole ring is strategically positioned for such couplings. The reaction's versatility allows for the coupling of this building block with a wide range of partners, including substituted phenyls, naphthyls, and other heterocyclic systems. The presence of the fluorine atom on the pyridine ring can influence the electronic nature of the entire molecule, potentially affecting the efficiency and outcome of the coupling reaction. nih.gov

Below is a representative table of potential Suzuki-Miyaura coupling reactions involving this compound, illustrating the types of scaffolds that can be synthesized.

| Coupling Partner (Aryl/Heteroaryl Halide) | Product | Potential Application Area |

| 4-Bromoanisole | 1-(5-Fluoro-2-pyridyl)-4-(4-methoxyphenyl)-1H-pyrazole | Medicinal Chemistry |

| 2-Chloropyridine | 4-(2-Pyridyl)-1-(5-fluoro-2-pyridyl)-1H-pyrazole | Materials Science |

| 3-Bromothiophene | 1-(5-Fluoro-2-pyridyl)-4-(3-thienyl)-1H-pyrazole | Functional Materials |

| 1-Iodonaphthalene | 1-(5-Fluoro-2-pyridyl)-4-(1-naphthyl)-1H-pyrazole | Chemical Biology |

Note: This table represents plausible reactions based on established Suzuki-Miyaura coupling methodologies. Specific reaction conditions and yields would require experimental validation.

Contribution to Molecular Scaffold Design for Chemical Biology Research

The structural motifs present in this compound are highly relevant in the field of chemical biology, particularly in the design of molecules intended to interact with biological systems. nih.gov

Rational Design of Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. rsc.orgnih.govrsc.org The 5-fluoro-pyridyl moiety of the title compound makes it an attractive starting point for the rational design of fluorinated heterocyclic scaffolds. chim.it The fluorine atom can alter the pKa of the pyridine nitrogen and engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets. rsc.org The combination of a fluorinated pyridine and a pyrazole ring, both of which are considered "privileged scaffolds" in drug discovery, provides a robust framework for the development of novel bioactive molecules. nih.gov

Applications in Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. mdpi.comacs.org Boronic acids, in particular, are valuable fragments because they can form reversible covalent bonds with serine or threonine residues in protein active sites. The this compound molecule itself, or derivatives thereof, can be incorporated into fragment libraries.

The FBDD process typically involves:

Fragment Screening: A library of fragments is screened for binding to the target protein using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance.

Hit Validation and Characterization: The binding of "hit" fragments is confirmed and their binding mode and affinity are determined.

Fragment Elaboration or Linking: The initial fragment hits are then grown or linked together to produce more potent, drug-like molecules.

The pyrazole-pyridine scaffold provides a rigid core that can be systematically modified, while the boronic acid group offers a reactive handle for covalent interaction or further chemical modification.

Development of Precursors for Functional Materials

The unique electronic and photophysical properties of conjugated heterocyclic systems make them key components in the development of functional materials, such as those used in organic light-emitting diodes (OLEDs). nbinno.com The this compound is a promising precursor for such materials.

Through Suzuki-Miyaura cross-coupling reactions, this building block can be incorporated into larger, conjugated molecular or polymeric structures. nbinno.com The combination of the electron-deficient fluoropyridine ring and the electron-rich pyrazole ring can lead to materials with desirable charge-transport properties. The ability to systematically modify the structure by coupling with different aromatic and heteroaromatic partners allows for the fine-tuning of the material's electronic and optical properties, such as its emission color and efficiency in OLED devices. The versatility of boronic esters in the synthesis of OLED materials is well-documented, and pyrazole-containing compounds are actively being explored for these applications. nbinno.comboronmolecular.com

Synthesis of Pyrazole- and Pyridine-Containing Organic Fluorophores

The synthesis of novel organic fluorophores is a rapidly growing area of research, driven by their applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs). The combination of pyrazole and pyridine rings in a single molecule is a known strategy for creating fluorescent compounds due to their distinct electronic properties. Pyrazole derivatives are recognized for their high synthetic versatility and their role in fluorescent probes. nih.gov The boronic acid group on the this compound molecule serves as a key functional handle for introducing this pyrazole-pyridine scaffold into larger conjugated systems, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. a2bchem.comrsc.org

The general synthetic approach involves the reaction of this compound with a halogenated aromatic or heteroaromatic compound that possesses desirable photophysical properties. The fluorine atom on the pyridine ring can further modulate the electronic characteristics and, consequently, the fluorescence emission of the final fluorophore. Research into pyrazole-containing boron (III) complexes has demonstrated that these types of structures can exhibit significant fluorescence. mdpi.com For instance, novel fluorescent pyrazole-containing boron (III) complexes have been synthesized through one-pot multicomponent reactions, displaying absorption in the blue region and emission in the green region of the visible spectrum. mdpi.com

While direct examples detailing the use of this compound in fluorophore synthesis are not extensively documented in publicly available literature, the principles of molecular design and the reactivity of analogous compounds strongly support its potential in this field. The reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with various arylboronic acids has been shown to produce four-coordinate boron(III) complexes that are useful as luminescent materials. nih.gov This highlights the utility of the pyridine-pyrazole scaffold in creating fluorescent boron complexes.

Table 1: Potential Suzuki-Miyaura Coupling Partners for Fluorophore Synthesis

| Coupling Partner (Aryl/Heteroaryl Halide) | Potential Fluorophore Class | Desired Photophysical Property |

| Brominated Coumarin | Coumarin-based dyes | Strong fluorescence, solvatochromism |

| Iodinated Naphthalene | Naphthalene derivatives | Blue fluorescence, high quantum yield |

| Brominated Anthracene | Anthracene-based fluorophores | Blue to green emission, high efficiency |

| Bromo-substituted Benzothiadiazole | Donor-Acceptor type fluorophores | Red to near-infrared emission |

This interactive table illustrates potential synthetic pathways where this compound could be a key reactant.

Role in Polymer and Supramolecular Chemistry

The application of boronic acids in polymer and supramolecular chemistry is an area of increasing interest due to their ability to form reversible covalent bonds and participate in non-covalent interactions. utwente.nl

In supramolecular chemistry , the pyridine and pyrazole nitrogen atoms, along with the boronic acid group, can participate in hydrogen bonding and coordination interactions to form well-ordered, self-assembled structures. Boronic acids are known to form stable complexes with diols and can engage in various hydrogen-bonding motifs. nih.gov The pyridine moiety can act as a hydrogen bond acceptor or a ligand for metal coordination. Research on pyridine boronic acids has shown their ability to form supramolecular networks with polycarboxylic acids, where the resulting assemblies exhibit interesting structural and fluorescent properties. rsc.org The interplay of hydrogen bonding, π-π stacking, and potential coordination with metal ions could lead to the formation of diverse supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), or discrete molecular assemblies with this compound as a key component. nih.gov The fluorine substituent could also introduce halogen bonding as an additional non-covalent interaction to direct the self-assembly process.

Table 2: Potential Supramolecular Assemblies

| Interacting Molecule/Ion | Type of Interaction | Potential Supramolecular Structure |

| Dicarboxylic Acids | Hydrogen Bonding | 1D Chains or 2D Sheets |

| Diols (e.g., sugars) | Reversible Covalent Bonding | Boronate Esters, Responsive Gels |

| Transition Metal Ions | Coordination | Metal-Organic Frameworks (MOFs) |

| Aromatic Molecules | π-π Stacking | Co-crystals, Lamellar Structures |

This interactive table outlines the potential for this compound to form various supramolecular structures through different types of intermolecular interactions.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 5 Fluoro 2 Pyridyl 1h Pyrazole 4 Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationipb.ptresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid. ipb.pt By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B, ¹⁵N) Investigationsilpi.comlibretexts.org

A comprehensive NMR investigation of this compound involves the analysis of all NMR-active nuclei present in the molecule: ¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁵N. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR: Proton NMR is fundamental for identifying the number and type of hydrogen atoms. The spectrum would show distinct signals for the protons on the pyrazole (B372694) and pyridine (B92270) rings. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants reveal which protons are adjacent to one another.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Each unique carbon atom in the pyridine and pyrazole rings, as well as the carbon bearing the boronic acid group, would produce a distinct signal. researchgate.net

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. acs.org The spectrum for this molecule would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift and coupling to adjacent protons (³JHF) and carbons (²JCF, ³JCF) are diagnostic.

¹¹B NMR: Boron-11 NMR is essential for characterizing organoboron compounds. libretexts.org The chemical shift of the ¹¹B nucleus is indicative of the coordination state of the boron atom. For a trigonal planar boronic acid, a broad signal is typically observed in the range of 27-33 ppm. sdsu.edu

¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole and pyridine rings. youtube.com Specialized techniques like HMBC can be used to correlate nitrogen atoms to nearby protons. youtube.com

Table 1: Predicted Multi-Nuclear NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.50 - 8.60 | d | ~2.5 | H6' (Pyridine) |

| 8.20 - 8.30 | s | - | H3 (Pyrazole) | |

| 8.00 - 8.10 | s | - | H5 (Pyrazole) | |

| 7.90 - 8.00 | dd | ~8.8, 4.2 | H3' (Pyridine) | |

| 7.70 - 7.80 | td | ~8.8, 2.5 | H4' (Pyridine) | |

| ¹³C | 158 - 162 | d | ¹JCF ~240 | C5' (Pyridine) |

| 148 - 152 | d | ³JCF ~4 | C2' (Pyridine) | |

| 142 - 145 | d | ⁴JCF ~3 | C6' (Pyridine) | |

| 140 - 143 | s | - | C5 (Pyrazole) | |

| 135 - 138 | s | - | C3 (Pyrazole) | |

| 125 - 128 | d | ²JCF ~25 | C4' (Pyridine) | |

| 115 - 118 | d | ²JCF ~20 | C3' (Pyridine) | |

| 108 - 112 | s | - | C4 (Pyrazole) | |

| ¹⁹F | -115 to -125 | m | - | F on Pyridine |

| ¹¹B | 27 - 33 | br s | - | B(OH)₂ |

| ¹⁵N | -60 to -80 | - | - | N (Pyridine) |

| -140 to -160 | - | - | N1 (Pyrazole) |

Note: This table contains predicted data based on typical values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationshipswikipedia.orglibretexts.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and mapping out the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would definitively establish the connectivity of protons within the pyridine ring. wikipedia.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate nuclei that are separated by a single bond, primarily revealing ¹H-¹³C and ¹H-¹⁵N connectivities. libretexts.org This allows for the direct assignment of protons to their attached carbons and nitrogens.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This information is vital for determining the preferred conformation and stereochemistry of the molecule, particularly the relative orientation of the pyridine and pyrazole rings.

Dynamic NMR Studies for Conformational Analysis

If significant rotational barriers exist, for instance, around the C-N bond connecting the pyridine and pyrazole rings, dynamic NMR (DNMR) studies could be applicable. By acquiring NMR spectra at different temperatures, it is possible to study conformational exchange processes. At low temperatures, separate signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases. This analysis can provide thermodynamic parameters for the rotational barrier.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysisnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇BFN₃O₂), HRMS can confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Analysis of boronic acids by mass spectrometry can be complicated by in-source reactions such as dehydration to form boronic anhydrides or cyclic trimers (boroxines). nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used to minimize such issues. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide valuable structural information.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Fragment Ion) | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | Loss of water from the boronic acid |

| [M-B(OH)₂+H]⁺ | Cleavage of the C-B bond |

| Fragment corresponding to the 1-(5-Fluoro-2-pyridyl)-1H-pyrazole cation | |

| Fragment corresponding to the 5-Fluoro-2-aminopyridine cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationresearchgate.netbohrium.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific bonds and structural motifs. nih.gov

For this compound, key vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically around 3200-3400 cm⁻¹, is characteristic of the hydroxyl groups of the boronic acid.

Aromatic C-H Stretching: Sharp bands observed above 3000 cm⁻¹.

C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine and pyrazole rings. researchgate.net

B-O Stretching: A strong, characteristic band typically appears in the 1310-1380 cm⁻¹ region.

C-F Stretching: A strong band in the IR spectrum, usually found between 1000-1250 cm⁻¹, is indicative of the carbon-fluorine bond.

Ring Breathing Modes: These vibrations, often strong in the Raman spectrum, are characteristic of the entire aromatic ring structure and are typically found in the 990-1050 cm⁻¹ range for pyridine rings. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Broad, Strong | O-H stretch (boronic acid) |

| 3050-3150 | Medium, Sharp | Aromatic C-H stretch |

| 1580-1620 | Strong | C=C / C=N ring stretch (Pyridine) |

| 1450-1550 | Strong | C=C / C=N ring stretch (Pyrazole) |

| 1310-1380 | Strong | Asymmetric B-O stretch |

| 1000-1250 | Strong | C-F stretch |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determinationnih.govmkuniversity.ac.in

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity established by NMR. mkuniversity.ac.in

For this compound, a crystal structure would reveal:

Molecular Conformation: The dihedral angle between the pyridine and pyrazole rings, providing insight into the molecule's preferred solid-state conformation.

Boronic Acid Geometry: The geometry around the boron atom, confirming its expected trigonal planar arrangement.

Supramolecular Interactions: Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with the boronic acid hydroxyl groups acting as hydrogen bond donors and the nitrogen atoms of the pyridine and pyrazole rings acting as acceptors. These interactions can lead to the formation of complex one-, two-, or three-dimensional networks. The fluorine atom may also participate in weaker C-H···F interactions. mdpi.com

Analysis of the crystal structure provides an unambiguous picture of the molecule's solid-state architecture, which is invaluable for understanding its physical properties and potential interactions in a larger biological or material context. nih.gov

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding and other non-covalent interactions, which are crucial in determining its solid-state packing and physical properties. The primary sites for hydrogen bonding include the boronic acid group (-B(OH)₂), the nitrogen atoms of the pyrazole and pyridine rings, and the fluorine atom.

Hydrogen Bonding:

Boronic Acid Dimers: In the solid state, boronic acids frequently form dimeric structures through strong hydrogen bonds between the hydroxyl groups of two molecules. This typically results in a planar, eight-membered ring system.

Interactions with Heterocycles: The hydroxyl groups of the boronic acid can also act as hydrogen bond donors to the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules. Conversely, the acidic proton of the pyrazole N-H (in its tautomeric form) or the B-OH groups can be donated to the nitrogen lone pairs.

Other Intermolecular Interactions:

π-π Stacking: The aromatic pyrazole and pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (parallel-displaced or T-shaped) would be determined by the electronic and steric influences of the substituents.

Dipole-Dipole Interactions: The presence of the polar C-F and N-B bonds, as well as the heterocyclic rings, introduces dipole moments that can lead to significant dipole-dipole interactions.

The comprehensive analysis of these interactions is typically achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and intermolecular distances, allowing for the definitive identification of hydrogen bonds and other close contacts. Computational methods, such as Hirshfeld surface analysis, can complement experimental data by visualizing and quantifying intermolecular interactions.

Conformational Analysis of the Boronic Acid Group and Torsion Angles

The conformational flexibility of this compound primarily revolves around the rotation of the boronic acid group and the relative orientation of the two heterocyclic rings.

Boronic Acid Group Conformation: The -B(OH)₂ group can adopt various conformations relative to the pyrazole ring. The planarity of this group is a key feature, although slight pyramidalization at the boron center can occur. The orientation of the hydroxyl groups is crucial for establishing the hydrogen-bonding network. In the absence of strong intramolecular interactions, the conformation is largely dictated by the optimization of intermolecular forces in the crystal lattice.

C4(pyrazole)-B-O-H: These angles describe the orientation of the hydroxyl groups.

C3-C4-B-O: This defines the rotation of the boronic acid group relative to the pyrazole ring.

N1(pyrazole)-C2(pyridine)-...: This set of torsion angles describes the relative orientation of the pyridine and pyrazole rings. A syn-periplanar or anti-periplanar arrangement can be favored to minimize steric hindrance and optimize electronic interactions. For instance, studies on similar N-aryl-pyrazoles have shown that a syn-periplanar orientation can be stabilized by intramolecular hydrogen bonds, which influences the molecule's ability to interact with other molecules.

These conformational parameters are precisely determined from crystallographic data. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the potential energy surface associated with the rotation around key single bonds, thereby identifying the most stable conformations and the energy barriers between them.

Interactive Data Table: Hypothetical Torsion Angles for Conformational Analysis

While specific experimental data for the target compound is unavailable, the following table illustrates how such data would be presented. The values are hypothetical and based on typical ranges observed in related structures.

| Torsion Angle | Description | Hypothetical Value (°) |

| C3-C4-B-O1 | Rotation of boronic acid group | 15.0 |

| C3-C4-B-O2 | Rotation of boronic acid group | -165.0 |

| C5-N1-C2'-N1' | Pyrazole-Pyridine orientation | 30.0 |

| C4-B-O1-H1 | Hydroxyl group orientation | 5.0 |

| C4-B-O2-H2 | Hydroxyl group orientation | -175.0 |

Note: Atom numbering is illustrative. C' and N' refer to the pyridine ring.

Computational and Theoretical Investigations of 1 5 Fluoro 2 Pyridyl 1h Pyrazole 4 Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 1-(5-fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid, DFT calculations can elucidate the distribution of electrons, predict sites of reactivity, and quantify the energies of key molecular orbitals. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital most likely to accept an electron, indicating electrophilic character. researcher.life The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be distributed primarily across the electron-rich pyrazole (B372694) and pyridyl rings. The LUMO, conversely, would likely be located over the aromatic systems with significant contribution from the boronic acid group, which can act as a Lewis acid. The presence of the electronegative fluorine atom on the pyridine (B92270) ring is anticipated to lower the energy of both the HOMO and LUMO, potentially widening the HOMO-LUMO gap and increasing the molecule's stability compared to its non-fluorinated analog. emerginginvestigators.orgrsc.org DFT calculations on similar fluorinated aromatic compounds and arylboronic acids support this trend. semanticscholar.orglodz.pl

Table 1: Predicted Frontier Orbital Properties of this compound (Illustrative) Note: These are estimated values based on analogous compounds. Actual values require specific DFT calculations.

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Moderately low | Lowered by the electron-withdrawing fluorine atom and pyridyl nitrogen. |

| LUMO Energy | Low | Stabilized by the boronic acid group and the overall aromatic system. |

| HOMO-LUMO Gap (ΔE) | Relatively large | Suggests good kinetic stability. Fluorination typically increases the gap. emerginginvestigators.org |

| HOMO Distribution | Concentrated on the pyrazole and pyridine π-systems. | These are the most electron-rich parts of the molecule. |

| LUMO Distribution | Distributed across the π-system with significant character on the boron atom. | Reflects the electrophilic nature of the boronic acid moiety. |

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, the MESP would likely show significant negative potential around the nitrogen atoms of both the pyridine and pyrazole rings, as well as the oxygen atoms of the boronic acid group. researchgate.netrsc.org The most positive potential would be concentrated around the hydrogen atoms of the boronic acid's hydroxyl groups and, to a lesser extent, the boron atom itself. The fluorine atom would create a region of localized negative potential while simultaneously inducing a more positive potential on the adjacent carbon atom. nih.gov This detailed map helps identify sites for hydrogen bonding and coordination with metals. nih.govtandfonline.com

Fukui functions offer a more quantitative approach to predicting reactivity by identifying which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack based on changes in electron density upon the addition or removal of an electron.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgwisc.edu This method allows for the quantification of electron delocalization through the analysis of "donor-acceptor" interactions between filled (donor) NBOs (like bonding orbitals or lone pairs) and empty (acceptor) NBOs (like antibonding orbitals). dergipark.org.trwisc.edu

Mechanistic Studies of Reactions Involving the Compound through Transition State Calculations

This compound is a classic substrate for Suzuki-Miyaura cross-coupling reactions, where the boronic acid group is coupled with an aryl halide in the presence of a palladium catalyst. Computational studies, particularly the calculation of transition state energies, are essential for elucidating the reaction mechanism and understanding factors that influence reaction rates and yields. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the energy profile of this entire cycle. For a substrate like this compound, the transmetalation step, where the pyrazolyl group is transferred from boron to the palladium center, is often rate-determining. nih.gov Transition state calculations for this step would involve modeling the interaction between the boronic acid (or its boronate form) and the palladium complex. The activation energy calculated for this transition state provides a direct measure of the reaction's kinetic feasibility. nih.gov Such studies have shown that the presence of a base, which converts the boronic acid to a more nucleophilic boronate, significantly lowers the activation barrier for transmetalation. nih.gov

Conformational Landscape and Energetic Analysis

The molecule possesses rotational freedom around the single bond connecting the pyridyl and pyrazole rings. This rotation gives rise to different conformers with varying energies. A key aspect of the conformational analysis is determining the dihedral angle between the two aromatic rings.

Computational modeling can map the potential energy surface as a function of this dihedral angle. It is expected that the most stable conformers will be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings. acs.org However, a completely perpendicular arrangement would sacrifice π-conjugation between the rings. Therefore, the lowest energy conformation is likely a twisted structure that balances these opposing effects. The energy barriers between different conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. acs.org

Investigation of Fluorine and Boron Effects on Molecular Properties and Reactivity

The fluorine and boron-containing functional groups impart distinct and crucial properties to the molecule.

Effects of the Fluorine Atom: The fluorine atom on the pyridine ring exerts a strong electron-withdrawing inductive effect, which lowers the electron density of the ring system. rsc.orgdeepdyve.com This has several consequences:

Electronic Structure: It lowers the energy of the molecular orbitals, as confirmed by studies on fluorinated pyridines. rsc.orgnih.gov

Intermolecular Interactions: Fluorine can participate in non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, which can influence crystal packing and solubility. nih.gov

Effects of the Boronic Acid Group: The boronic acid (-B(OH)₂) group is the reactive handle for cross-coupling reactions. lodz.pl

Reactivity: It is an electrophilic moiety that, upon activation with a base to form a boronate anion (-B(OH)₃⁻), becomes a potent nucleophile for transmetalation to a metal catalyst like palladium. nih.gov

Structure: The boronic acid group is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor. This can lead to the formation of dimers or other supramolecular structures in the solid state.

Lewis Acidity: The empty p-orbital on the boron atom makes it a Lewis acid, allowing it to interact with Lewis bases.

Computational studies can isolate and quantify these effects by comparing the properties of the target molecule with analogs lacking one or both of these functional groups. This comparative analysis is vital for a rational approach to molecular design in drug discovery and materials science.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyrazole |

Future Research Directions and Challenges in the Chemistry of 1 5 Fluoro 2 Pyridyl 1h Pyrazole 4 Boronic Acid

Development of Novel Catalytic Systems for its Functionalization

The primary utility of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid is realized through transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org However, the presence of multiple heteroatoms (nitrogen in both the pyridine (B92270) and pyrazole (B372694) rings) can lead to catalyst inhibition or deactivation by coordinating to the metal center. organic-chemistry.org Future research will need to focus on creating more robust and efficient catalytic systems tailored for complex heteroaryl substrates.

Key research objectives include:

Highly Active Palladium Catalysts: Designing new palladium complexes with specialized phosphine (B1218219) ligands that can operate at low catalyst loadings, exhibit high turnover numbers (TONs), and show broad functional group tolerance is crucial. organic-chemistry.orgnih.gov Systems that are effective for coupling heteroaryl chlorides, which are often less reactive than bromides, would be particularly valuable. organic-chemistry.org

Alternative Metal Catalysis: Exploring catalysts based on metals other than palladium (e.g., nickel, copper, gold) could unlock new reactivity patterns and provide more cost-effective and sustainable synthetic routes.

Site-Selective Functionalization: For derivatives of the title compound that may possess multiple reactive sites, developing catalytic systems that can distinguish between them and functionalize a specific C-H or C-X bond would be a significant advancement. acs.org This would allow for the late-stage modification of complex molecules without the need for extensive protecting group strategies.

| Catalyst System Focus | Research Goal | Potential Impact |

| Palladium-Phosphine Complexes | Increased activity for heteroaryl chlorides, lower catalyst loading. organic-chemistry.orgnih.gov | More efficient and economical synthesis of bi-heteroaryl compounds. |

| Non-Palladium Catalysts (Ni, Cu) | Discovery of new reaction pathways, cost reduction. | Broader synthetic utility and greener chemical processes. |

| Site-Selective Catalysts | Functionalization of specific C-H or C-X bonds on the pyridine or pyrazole ring. acs.org | Streamlined synthesis of complex derivatives with high precision. |

Exploration of Unconventional Reactivity Modes

While C-C bond formation via Suzuki-Miyaura coupling is the hallmark reaction of boronic acids, their reactivity is far more diverse. Future work should aim to exploit the unique electronic nature of the boronic acid group in this compound for unconventional transformations.

Promising areas of exploration include:

Chan-Lam and Liebeskind-Srogl Couplings: These reactions enable the formation of carbon-heteroatom (C-N, C-O, C-S) bonds, providing direct access to a wider range of derivatives that are difficult to synthesize through other means. wikipedia.org